molecular formula C24H30O6 B1219869 8alpha,9alpha-Epoxy-4,4,14alpha-trimethyl-3,7,11,15,20-pentaoxo-5alpha-pregnane

8alpha,9alpha-Epoxy-4,4,14alpha-trimethyl-3,7,11,15,20-pentaoxo-5alpha-pregnane

Cat. No.: B1219869
M. Wt: 414.5 g/mol
InChI Key: NZNMCSYRDNCBPL-BNAOJXJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8alpha,9alpha-Epoxy-4,4,14alpha-trimethyl-3,7,11,15,20-pentaoxo-5alpha-pregnane is a natural product found in Ganoderma with data available.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

A study by González et al. (2002) isolated 8alpha,9alpha-epoxy-4,4,14alpha-trimethyl-3,7,11,15,20-pentaoxo-5alpha-pregnane from Ganoderma concinna, a fungus, and discovered its ability to induce apoptosis in human promyelocytic leukemia HL-60 cells. This was determined through cell morphology examination and DNA fragmentation detection by gel electrophoresis (González et al., 2002).

Neuroactive Steroid Effects during Pregnancy

Pařízek et al. (2005) investigated the role of various pregnanolone isomers, including compounds structurally related to this compound, during pregnancy. Their study on pregnant women found significant changes in the ratios of these isomers, suggesting a role in maintaining pregnancy and possibly influencing the onset of parturition (Pařízek et al., 2005).

Antitumor Activities in Plant Extracts

Research by Wu et al. (2006) on Chloranthus henryi Hemsl, a plant, led to the discovery of compounds including ones similar to this compound. These compounds showed antitumor activities against Hela and K562 human tumor cell lines, suggesting potential in cancer treatment (Wu et al., 2006).

Inhibitory Activity on Cholinesterase Enzymes

A study by Choudhary et al. (2005) on Sarcococca hookeriana, a plant species, identified steroidal alkaloids structurally related to this compound. These compounds exhibited inhibitory activities against acetylcholinesterase and butyrylcholinesterase enzymes, which could be significant in neurodegenerative diseases research (Choudhary et al., 2005).

Synthesis and Cytotoxicity Studies

Kim and Ma (2009) synthesized a series of epoxy- and/or 20-oxime pregnanes similar to this compound. They evaluated these compounds for cytotoxicity activity towards LNCaP and PC-3 prostate cancer cells. Their findings contribute to the understanding of how structural variations in pregnanes can influence their antitumor activity (Kim & Ma, 2009).

Properties

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

(1S,2S,7R,10S,11R,14S,15R)-14-acetyl-2,6,6,11,15-pentamethyl-18-oxapentacyclo[8.7.1.01,10.02,7.011,15]octadecane-5,9,12,17-tetrone

InChI

InChI=1S/C24H30O6/c1-12(25)13-9-16(27)22(6)21(13,5)11-18(29)23-20(4)8-7-15(26)19(2,3)14(20)10-17(28)24(22,23)30-23/h13-14H,7-11H2,1-6H3/t13-,14+,20+,21-,22-,23+,24+/m1/s1

InChI Key

NZNMCSYRDNCBPL-BNAOJXJXSA-N

Isomeric SMILES

CC(=O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)[C@]34[C@]2(O3)C(=O)C[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C

SMILES

CC(=O)C1CC(=O)C2(C1(CC(=O)C34C2(O3)C(=O)CC5C4(CCC(=O)C5(C)C)C)C)C

Canonical SMILES

CC(=O)C1CC(=O)C2(C1(CC(=O)C34C2(O3)C(=O)CC5C4(CCC(=O)C5(C)C)C)C)C

Synonyms

8,9-epoxy-4,4,14-trimethyl-3,7,11,15,20-pentaoxo-5-pregnane
8alpha,9alpha-epoxy-4,4,14alpha-trimethyl-3,7,11,15,20-pentaoxo-5alpha-pregnane
ETPP cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8alpha,9alpha-Epoxy-4,4,14alpha-trimethyl-3,7,11,15,20-pentaoxo-5alpha-pregnane
Reactant of Route 2
8alpha,9alpha-Epoxy-4,4,14alpha-trimethyl-3,7,11,15,20-pentaoxo-5alpha-pregnane
Reactant of Route 3
8alpha,9alpha-Epoxy-4,4,14alpha-trimethyl-3,7,11,15,20-pentaoxo-5alpha-pregnane
Reactant of Route 4
8alpha,9alpha-Epoxy-4,4,14alpha-trimethyl-3,7,11,15,20-pentaoxo-5alpha-pregnane
Reactant of Route 5
8alpha,9alpha-Epoxy-4,4,14alpha-trimethyl-3,7,11,15,20-pentaoxo-5alpha-pregnane
Reactant of Route 6
8alpha,9alpha-Epoxy-4,4,14alpha-trimethyl-3,7,11,15,20-pentaoxo-5alpha-pregnane

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